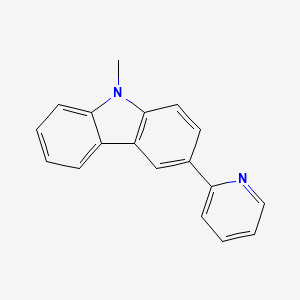

9-Methyl-3-(pyridin-2-YL)-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

809287-12-5 |

|---|---|

Molecular Formula |

C18H14N2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

9-methyl-3-pyridin-2-ylcarbazole |

InChI |

InChI=1S/C18H14N2/c1-20-17-8-3-2-6-14(17)15-12-13(9-10-18(15)20)16-7-4-5-11-19-16/h2-12H,1H3 |

InChI Key |

XPRZPARIMOMJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C41 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallographic Analysis for Solid-State Structure Determination

The crystal structure of carbazole-based compounds reveals important details about their molecular conformation. The carbazole (B46965) ring system itself is generally planar. researchgate.net However, the dihedral angle between the carbazole moiety and the substituent pyridine (B92270) ring is a critical parameter. For instance, in a related compound, 9-ethyl-3-(2-methyl-benzoyl)-9H-carbazole, the dihedral angle between the benzene (B151609) ring and the carbazole ring system is 77.1(1)°. nih.gov In another example, 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl], two independent molecules in the asymmetric unit exhibit significantly different conformations, with dihedral angles of 49.1(2)° and 84.0(1)° between the carbazole systems. nih.gov This variation in dihedral angle highlights the conformational flexibility of these molecules, which can be influenced by the nature and position of substituents. The planarity of the carbazole unit is essential for its electronic properties, facilitating π-electron delocalization across the fused ring system.

Intermolecular interactions play a crucial role in the solid-state packing of carbazole derivatives and influence their bulk properties. nih.govrsc.org Aromatic π-π stacking interactions are a common feature in the crystal structures of these compounds. nih.gov These interactions occur between the electron-rich π-systems of adjacent carbazole or pyridine rings. For example, in the crystal structure of 9-ethyl-3-(2-methyl-benzoyl)-9H-carbazole, intermolecular aromatic π-π interactions are observed between the benzene ring and the pyrrole (B145914) ring of the carbazole system of neighboring molecules, with a centroid-centroid distance of 3.617(4) Å. nih.gov Similarly, the crystal structure of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl] displays numerous face-to-face π-π stacking interactions with a shortest centroid-centroid separation of 3.7069(19) Å, contributing to the formation of a three-dimensional supramolecular network. nih.gov In addition to π-π stacking, other noncovalent interactions such as C-H···π interactions can also be present, further stabilizing the crystal lattice. nih.gov The study of such interactions is critical for understanding the self-assembly properties of these molecules and for the design of new materials with specific electronic and optical characteristics. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of a related compound, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, shows characteristic signals for the aromatic protons. For instance, the protons on the carbazole ring appear as doublets and doublets of doublets in the aromatic region of the spectrum. researchgate.net Similarly, for 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, distinct signals would be expected for the methyl group protons, as well as the protons on both the carbazole and pyridine rings.

The ¹³C NMR spectrum provides complementary information by showing the chemical shifts of all unique carbon atoms in the molecule. The number of signals and their chemical shifts confirm the presence of the carbazole and pyridine skeletons, as well as the methyl group. Data from similar carbazole derivatives are often used for comparison and assignment of the observed signals. rsc.orgmdpi.com

Below are representative, though not specific to this exact molecule, data tables for ¹H and ¹³C NMR of carbazole derivatives.

Interactive Table: Representative ¹H NMR Data for Carbazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.0 - 8.5 | m | - |

| N-CH₃ | ~3.8 | s | - |

Note: 'm' denotes multiplet, 's' denotes singlet. The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern and the solvent used.

Interactive Table: Representative ¹³C NMR Data for Carbazole Derivatives

| Carbon | Chemical Shift (ppm) |

| Aromatic C | 110 - 150 |

| Aromatic C-N | 125 - 145 |

| N-CH₃ | ~30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular ion peak ([M]⁺) for 9-Methyl-3-(pyridin-2-yl)-9H-carbazole would confirm its molecular weight. The fragmentation pattern can reveal the stability of different parts of the molecule and the nature of the bonds. For instance, cleavage of the bond between the carbazole and pyridine moieties would likely be a significant fragmentation pathway. The analysis of these fragments helps to piece together the structure of the original molecule, corroborating the data obtained from other spectroscopic methods like NMR. mdpi.com The molecular weight of the parent compound, 9-methylcarbazole, is 181.2331 g/mol . nist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, indicating the presence of hydrogens attached to the aromatic rings of the carbazole and pyridine moieties. vscht.cz

Aliphatic C-H stretching: The methyl group (CH₃) attached to the nitrogen atom will show stretching vibrations in the region of 2850-3000 cm⁻¹. libretexts.org

C=C and C=N stretching: The aromatic carbon-carbon and carbon-nitrogen double bonds within the carbazole and pyridine rings will give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region. pressbooks.pub

C-N stretching: The stretching vibration of the carbon-nitrogen bond of the carbazole nitrogen and the pyridine nitrogen will also be present.

The FT-IR spectrum provides a molecular fingerprint that can be used for compound identification and to confirm the presence of the key functional groups, consistent with the proposed structure. mdpi.comrsc.org

Interactive Table: Characteristic FT-IR Absorption Bands for 9-Methyl-3-(pyridin-2-yl)-9H-carbazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (N-CH₃) | Stretch | 2850 - 3000 |

| Aromatic C=C/C=N | Stretch | 1400 - 1650 |

| C-N | Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For π-conjugated systems like 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, the most significant electronic transitions are typically π-π* transitions.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The positions and intensities of these absorption maxima (λ_max) are characteristic of the chromophore, which in this case is the extended π-system of the pyridinyl-carbazole structure. The substitution pattern on the carbazole ring can influence the energy of these transitions and thus the position of the absorption bands. For example, connecting carbazole molecules at their 3 and 3' positions can shift the highest occupied molecular orbital (HOMO) to a higher energy level. researchgate.net The solvent can also affect the absorption spectrum; a change in solvent polarity can lead to a red or blue shift of the absorption bands, providing insights into the nature of the electronic transitions. anilmishra.name

The study of the UV-Vis absorption properties is particularly important for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), where the electronic structure of the material is critical. evitachem.com

Interactive Table: Representative UV-Vis Absorption Data for Carbazole Derivatives

| Transition | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| π-π* | 250 - 400 | > 10,000 |

Note: The exact λ_max and ε values are dependent on the specific molecular structure and the solvent.

Photophysical and Electronic Behavior Studies of 9 Methyl 3 Pyridin 2 Yl 9h Carbazole Systems

Photoluminescence (PL) Spectroscopy Investigations

Photoluminescence spectroscopy serves as a powerful tool to probe the electronic transitions and de-excitation pathways of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole. These studies reveal key insights into its emission characteristics, efficiency, and the dynamics of its excited states.

Analysis of Emission Characteristics and Spectral Shifts (Solvatochromism)

The emission spectrum of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole and related carbazole-pyridine systems is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. In non-polar solvents, these compounds typically exhibit blue fluorescence. However, as the polarity of the solvent increases, a noticeable red-shift in the emission wavelength is often observed. This shift is indicative of a greater stabilization of the excited state in polar environments, which is a hallmark of intramolecular charge transfer (ICT) character. For instance, in related systems, deep-blue emission bands have been observed in toluene (B28343), a non-polar solvent. doi.org The interaction between the pyridine (B92270) nitrogen and the solvent can also influence the emission characteristics.

Determination of Fluorescence and Phosphorescence Quantum Yields

The efficiency of the light emission process is quantified by the quantum yield, which is the ratio of emitted photons to absorbed photons. For carbazole (B46965) derivatives, fluorescence quantum yields can vary significantly depending on the specific molecular structure and the surrounding medium. For example, the fluorescence quantum yield for the parent carbazole molecule is reported to be 0.38 in cyclohexane. aatbio.com In more complex carbazole-based systems designed for applications like Thermally Activated Delayed Fluorescence (TADF), photoluminescence quantum yields can be exceptionally high, reaching up to 96% in thin films. rsc.org The presence of heavy atoms or specific molecular packing can also promote intersystem crossing to the triplet state, leading to phosphorescence. The phosphorescence quantum yield is a measure of the efficiency of this process. In some specially designed carbazole-based donor-acceptor molecules, high phosphorescence quantum yields have been achieved. researchgate.net

Measurement of Fluorescence Lifetimes

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter provides valuable information about the rates of both radiative and non-radiative decay processes. For carbazole and its derivatives, fluorescence lifetimes are typically in the nanosecond range. mdpi.com For instance, the S1 state of carbazole has a lifetime of 13–15 ns in organic solvents. mdpi.com In thin films, where intermolecular interactions become significant, the excited-state dynamics can be more complex, with observed time constants for decay processes ranging from picoseconds to nanoseconds. mdpi.com

Excited State Dynamics and Quenching Mechanisms (e.g., Fluorescence Quenching by Pyridine)

Upon absorption of light, 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is promoted to an excited electronic state. The subsequent relaxation processes, collectively known as excited-state dynamics, are crucial in determining its photophysical properties. These dynamics include internal conversion, intersystem crossing, and fluorescence.

The fluorescence of carbazole derivatives can be quenched by various molecules, including pyridine. mdpi.com This quenching can occur through different mechanisms, such as electron transfer or energy transfer. In the case of pyridine, its nitrogen atom can interact with the excited carbazole moiety, leading to a non-radiative de-excitation pathway and a decrease in fluorescence intensity. The efficiency of this quenching process depends on factors like the concentration of the quencher and the solvent environment. The S1 and T1 states of carbazole compounds in solution are known to be strongly quenched by molecular oxygen. mdpi.com

Intramolecular Charge Transfer (ICT) Phenomena

A key feature of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is the presence of an electron-donating carbazole group and an electron-accepting pyridine group within the same molecule. This donor-acceptor architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgrsc.org In the ground state, the electron density is relatively localized on the respective moieties. However, upon absorbing a photon, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily located on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the pyridine acceptor.

This charge separation in the excited state results in a large dipole moment, making the excited state more polar than the ground state. The stabilization of this polar ICT state in polar solvents is responsible for the observed solvatochromic red-shift in the emission spectra. The efficiency of ICT is influenced by the electronic coupling between the donor and acceptor units and their relative orientation. In some pyrazoline derivatives containing a nitro group, a significant red shift in emission is attributed to an ICT process. researchgate.net

Investigations of Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules. This process is particularly relevant for donor-acceptor molecules like 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, where the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) can be minimized.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d), would be the first step in its theoretical characterization. researchgate.net

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the electronic properties of a molecule. The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The precise energy values of these orbitals are critical for designing efficient organic electronic devices, as they determine the energy barriers for charge injection and transport between different layers of a device.

For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole (B46965) moiety, while the LUMO distribution depends on the nature of the substituent. In 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, the electron-deficient pyridinyl group is expected to significantly influence the LUMO level. The methyl group at the 9-position, being a weak electron-donating group, would likely have a smaller, secondary effect on the frontier orbital energies. Studies on related carbazole derivatives show a wide range of HOMO and LUMO levels depending on the specific substitution pattern. researchgate.netresearchgate.net

Table 1: Representative Calculated Frontier Orbital Energies for Carbazole-Based Compounds (Illustrative) No specific data is available for 9-Methyl-3-(pyridin-2-yl)-9H-carbazole. The values below are for related but different compounds and serve for illustrative purposes only.

| Compound | HOMO (eV) | LUMO (eV) | Methodology | Source |

|---|---|---|---|---|

| Illustrative Carbazole-Benzothiazole Monomer | -5.30 | -1.88 | B3LYP/6-311G | researchgate.net |

| Illustrative 9-methyl-9H-carbazole complex | -5.57 | -3.35 | Not Specified | rsc.org |

The energy difference between the HOMO and LUMO levels provides the electronic band gap, a key parameter that determines the absorption and emission properties of the material. A smaller band gap generally leads to absorption and emission at longer wavelengths.

Furthermore, the energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔE_ST), is of paramount importance for OLED applications. Materials with a small ΔE_ST can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency in OLEDs. The design of molecules with inverted singlet-triplet gaps is also an area of active research. arxiv.org The relative orientation of the carbazole and pyridine (B92270) units in 9-Methyl-3-(pyridin-2-yl)-9H-carbazole would be a critical factor in determining its ΔE_ST.

DFT calculations would also be used to determine the most stable three-dimensional structure (conformation) of the molecule. The dihedral angle between the carbazole and pyridine rings is a particularly important parameter, as it influences the degree of π-conjugation and, consequently, the electronic properties. A more planar conformation generally leads to better charge transport. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the aromatic character of the different rings within the molecule, providing insight into its electronic stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, TD-DFT is the workhorse method for studying excited states. TD-DFT calculations on the optimized ground-state geometry of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole would allow for the prediction of its UV-Visible absorption spectrum. This involves calculating the energies of various electronic transitions and their corresponding oscillator strengths. Comparing the predicted spectrum with experimental data is a crucial step in validating the computational methodology. TD-DFT is also instrumental in calculating the energies of the S1 and T1 states, which are needed for the energy gap analysis mentioned previously.

Molecular Dynamics (MD) Simulations for Charge Transport Studies

While DFT and TD-DFT provide insights at the single-molecule level, MD simulations can be used to model the behavior of a larger ensemble of molecules, which is more representative of a thin film in an electronic device. By simulating the interactions between many 9-Methyl-3-(pyridin-2-yl)-9H-carbazole molecules over time, MD can provide information about the morphology of the amorphous solid state. This information is crucial for understanding how charges (electrons and holes) would move through the material.

Theoretical Insights into Intermolecular Interactions and Charge Transport Pathways

The data from MD simulations can be combined with quantum chemical calculations to understand the pathways for charge transport. Charge transport in amorphous organic materials occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. The rate of hopping is highly dependent on the distance between the molecules and their relative orientation, as well as the electronic coupling between them. Theoretical analysis can identify the preferential pathways for charge transport and calculate key parameters like charge mobility. Quantum-chemical simulations of charge transfer complexes can also provide valuable data on intermolecular interactions. rjdentistry.com

Applications in Advanced Material Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) Applications

In the vibrant field of OLED technology, 9-Methyl-3-(pyridin-2-yl)-9H-carbazole stands out as a promising material for enhancing device efficiency and longevity. evitachem.com The strategic use of carbazole (B46965) derivatives is a well-established approach in OLED design, and this particular molecule's structure is optimized for several key functions within the device stack. evitachem.commdpi.com

Host materials are a critical component in modern OLEDs, including those based on phosphorescence and Thermally Activated Delayed Fluorescence (TADF). Their primary function is to form a conductive matrix that efficiently transfers energy to light-emitting guest molecules, or "dopants." A crucial characteristic for a host material is high triplet energy (T1), which prevents energy from being wasted and ensures that the emitter can shine brightly.

While specific research on 9-Methyl-3-(pyridin-2-yl)-9H-carbazole as a host is emerging, studies on its close structural relatives offer compelling evidence of its potential. Host materials like CzPy2TCz and CzPy3TCz, which share the core 9-(pyridin-2-yl)-9H-carbazole structure, have been successfully used to create high-efficiency green TADF-OLEDs. researchgate.netdoi.org These related compounds exhibit high triplet energies of 2.95 eV and 2.98 eV, respectively, making them suitable for hosting demanding green and blue emitters. doi.org The balanced charge transport offered by the carbazole-pyridine structure contributes to broadening the light-emission zone within the OLED, a key factor for achieving high performance. researchgate.net Devices fabricated with these hosts have demonstrated impressive external quantum efficiencies (EQE) exceeding 23%. doi.org

Table 1: Performance of Green TADF-OLEDs Using Structural Isomers of 9-(pyridin-2-yl)-9H-carbazole as Host Materials This table is interactive. You can sort and filter the data.

| Host Material | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Triplet Energy (T1) (eV) |

|---|---|---|---|---|

| CzPy2TCz | 23.81 | 80.2 | 50.4 | 2.95 |

| CzPy3TCz | 20.27 | 70.1 | 44.0 | 2.98 |

Data sourced from a study on solution-processed green TADF-OLEDs. doi.org

The donor-acceptor nature of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole also makes it a promising candidate for use as a TADF emitter itself. TADF materials can convert non-emissive triplet excitons into emissive singlet excitons, allowing for internal quantum efficiencies of up to 100%. This process relies on a minimal energy gap (ΔEST) between the molecule's singlet and triplet excited states. nih.gov In donor-acceptor molecules, the spatial separation of the primary electron orbitals—with the highest occupied molecular orbital (HOMO) on the donor (carbazole) and the lowest unoccupied molecular orbital (LUMO) on the acceptor (pyridine)—naturally reduces this energy gap. nih.gov This principle is the foundation for many high-performance TADF emitters, such as the famous green emitter 4CzIPN, which uses carbazole donors. tandfonline.com

The efficient movement of electrical charges is paramount for OLED functionality. Carbazole derivatives are celebrated for their exceptional ability to transport holes. nih.govnih.gov The 9-Methyl-3-(pyridin-2-yl)-9H-carbazole molecule possesses bipolar capabilities, meaning it can transport both holes (via the carbazole unit) and electrons (via the pyridine (B92270) unit). This balanced charge transport is highly desirable as it leads to more efficient recombination of charges to produce light, thereby improving both the efficiency and the operational stability of the OLED. researchgate.net The inherent hole-transporting capability of the carbazole unit is well-documented, with related carbazole-based polymers showing hole mobilities more than double that of the industry-standard material poly(9-vinylcarbazole) (PVK). nih.gov

Table 2: Hole Drift Mobility of a Carbazole-Containing Polymer This table is interactive. You can sort and filter the data.

| Material | Hole Mobility (cm²/V·s) at 345 kV/cm |

|---|---|

| Poly[2-(9H-carbazol-9-yl)ethyl 2-methylacrylate] | 5.9 x 10⁻⁷ |

| Poly(9-vinylcarbazole) (Reference) | 2.8 x 10⁻⁷ |

Data illustrates the hole-transporting capability of the carbazole moiety. nih.gov

Organic Photovoltaic Cells (OPVs) and Solar Cells Applications

The same properties that make carbazole derivatives excellent for OLEDs also make them highly suitable for applications in solar energy conversion, including organic photovoltaics and perovskite solar cells. mdpi.comunc.edu

In perovskite solar cells, the hole transport material (HTM) is a critical layer responsible for extracting positive charges from the light-absorbing perovskite layer and moving them to the electrode. Carbazole-based molecules are prime candidates for HTMs due to their high hole mobility and energy levels that align well with those of perovskite materials. unc.eduresearchgate.net Researchers are actively designing new carbazole-based HTMs to enhance not only the power conversion efficiency (PCE) but also the long-term stability of these solar cells. In one study, a carbazole-based polymer HTM successfully replaced the conventional material PEDOT:PSS, leading to a notable increase in PCE to 22.6% and significantly improved device durability. unc.edu The molecular structure of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole makes it a compelling candidate for developing next-generation, stable, and efficient HTMs.

Fluorescent Probes for Material Characterization and Chemical Sensing (excluding biological imaging)

The inherent photophysical properties of carbazole derivatives, such as high quantum yields and environmental sensitivity, make them ideal candidates for fluorescent probes. The carbazole moiety acts as an excellent fluorophore, and its derivatives are widely utilized in the development of sensors. mdpi.com Specifically, the electron-rich nature of the carbazole unit makes it suitable for detecting electron-deficient molecules. researchgate.net

Carbazole-based fluorescent probes have been successfully employed for the detection of nitroaromatic compounds, such as picric acid, which is a common environmental pollutant. researchgate.net Metal-organic frameworks (MOFs) constructed using carbazole-based ligands have demonstrated the ability to act as fluorescent sensors for picacric acid at low concentrations. researchgate.net The mechanism of detection in these cases often involves a combination of the inner filter effect (IFE), Förster resonance energy transfer (FRET), and photo-induced electron transfer (PET) from the electron-rich carbazole to the electron-deficient analyte, resulting in fluorescence quenching. researchgate.net

Furthermore, the strategic incorporation of specific binding sites into the carbazole structure can impart selectivity for particular analytes. For instance, by integrating a receptor like Bis(pyridin-2-ylmethyl)amine (DPA), which is known to coordinate with metal ions, carbazole-based probes can be designed for the selective detection of ions such as Zn2+. mdpi.com While this particular example has been explored for biological applications, the principle of using specific chelating agents in conjunction with the carbazole fluorophore is directly applicable to material science for detecting metal ion contaminants in various media. The introduction of aldehyde groups as potential hydrogen bonding sites can also enhance the interaction with target analytes, improving the sensitivity and selectivity of the probe. researchgate.net

Investigation in Photoconductive and Photorefractive Devices

Carbazole derivatives are well-established as hole-transporting materials, a critical property for photoconductive and photorefractive applications. Polymers containing carbazole, such as poly(9-vinylcarbazole) (PVK), have been extensively studied for their photo- and electroactive properties, which are induced by their efficient hole-transporting ability. mdpi.com The fundamental structure of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, combining a hole-transporting carbazole unit with an electron-accepting pyridine unit, suggests inherent potential for use in these devices.

While specific research focusing solely on 9-Methyl-3-(pyridin-2-yl)-9H-carbazole in photoconductive or photorefractive composites is not extensively documented in the provided results, the principles are well-established by related materials. Photorefractive materials typically consist of a polymer matrix (like PVK), a photosensitizer, a nonlinear optical chromophore, and a plasticizer. The carbazole units facilitate the transport of photogenerated holes, which are then trapped to create a space-charge field. This field modulates the refractive index of the material via the electro-optic effect of the nonlinear chromophore.

The bipolar nature of the 9-Methyl-3-(pyridin-2-yl)-9H-carbazole molecule could potentially reduce the need for separate sensitizers by facilitating charge generation and separation intrinsically. The performance of such devices relies heavily on the charge carrier mobility of the active material. researchgate.net The design of related carbazole-based molecules has shown that hole mobilities can be tuned through structural modifications, indicating a pathway for optimizing materials like 9-Methyl-3-(pyridin-2-yl)-9H-carbazole for these advanced applications. researchgate.net

Molecular Design Principles for Optoelectronic Performance Enhancement

The optoelectronic properties of carbazole-based materials can be precisely tuned through strategic molecular design. mdpi.com The goal is often to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enhance charge carrier mobility, and ensure good thermal and morphological stability for device applications. researchgate.netmdpi.com

Structural Modification Strategies and Substituent Effects

Structural modification is a powerful tool for tuning the optoelectronic properties of carbazole derivatives. The position of linkages and the nature of substituent groups can have a profound impact on the material's performance.

Positional Isomerism: The connectivity between the carbazole and pyridine units is critical. For example, linking carbazole units at the 2,7-positions results in a nearly linear and rigid structure, while linking at the 3,6-positions creates a bent molecule. mdpi.com These different geometries affect molecular packing and intermolecular interactions, which in turn influence charge transport and luminescence properties. mdpi.com

Substituent Effects: Introducing different functional groups onto the carbazole or pyridine rings allows for fine-tuning of electronic properties. Electron-withdrawing groups (EWGs) like cyano (-CN) or sulfonyl (-SO2CH3) can lower both HOMO and LUMO energy levels and can be used to enhance the electron-accepting character of the molecule. beilstein-journals.orgresearchgate.net Attaching EWGs directly to the acceptor (pyridine) unit has been shown to be more effective at lowering the energy gap between singlet and triplet states (ΔEST) than attaching them via a bridging group. beilstein-journals.orgresearchgate.net

Steric Hindrance: Introducing bulky groups, such as tert-butyl groups on the carbazole moiety or a methyl group on an adjacent aromatic ring, can create steric hindrance. beilstein-journals.orgresearchgate.net This twisting of the molecular structure can decouple the HOMO and LUMO, which is a key strategy in designing materials for Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgresearchgate.net For instance, the dihedral angle between a benzene (B151609) ring and a carbazole system was measured at 77.1(1)° in a related molecule, indicating significant twisting. nih.gov

N-Alkylation/Arylation: The substituent on the carbazole nitrogen (position 9) also plays a role. While a methyl group, as in the title compound, is a simple alkyl substituent, using larger or more complex groups can influence solubility and film-forming properties. ub.edu

The following table summarizes the effects of different structural modifications on carbazole-based compounds.

| Modification Strategy | Effect | Example Compound Class | Reference |

| Positional Isomerism | Affects molecular geometry (linear vs. bent), influencing packing and charge transport. | 2,7- vs. 3,6-disubstituted carbazoles | mdpi.com |

| Electron-Withdrawing Groups | Lowers HOMO/LUMO levels, enhances electron-accepting character. | Pyrimidine-carbazoles with -CN, -SO2CH3 | beilstein-journals.orgresearchgate.net |

| Steric Hindrance | Twists molecular structure, decouples HOMO/LUMO, useful for TADF. | 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines | beilstein-journals.orgresearchgate.net |

| π-Conjugation Extension | Introduces ethynyl (B1212043) or phenyl linkers to extend conjugation and tune emission. | 3-(phenylethynyl)-9H-carbazole derivatives | ub.edu |

This table is generated based on data from the text.

Donor-Acceptor Architectures and Bipolar Properties

The combination of an electron-donating unit (Donor, D) and an electron-accepting unit (Acceptor, A) within a single molecule is a fundamental design principle for high-performance organic electronic materials. mdpi.com This D-A architecture is key to creating bipolar materials that can transport both holes and electrons, leading to a better charge balance in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

In the case of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, the carbazole moiety serves as the electron donor, known for its excellent hole-transporting capabilities. mdpi.com The pyridine ring, being an electron-deficient heterocycle, acts as the electron acceptor. This intrinsic D-A structure imparts bipolar characteristics to the molecule. mdpi.com The spatial separation of the HOMO, typically localized on the donor (carbazole), and the LUMO, localized on the acceptor (pyridine), is a hallmark of D-A systems. researchgate.net

This separation can lead to several beneficial properties:

Bipolar Charge Transport: The ability to transport both charge carriers (holes on the carbazole unit, electrons on the pyridine unit) is crucial for widening the recombination zone in an OLED's emissive layer, which can significantly improve device efficiency. researchgate.net

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron can move from the donor to the acceptor, creating an ICT state. The emission from this state is often sensitive to the polarity of the surrounding medium (solvatochromism), a characteristic feature of D-A systems. mdpi.com

Tuning Energy Levels: By carefully selecting the strength of the donor and acceptor units, the HOMO/LUMO energy levels and the resulting energy gap can be precisely engineered. For example, using a stronger acceptor like a triazine moiety with a carbazole donor creates materials with deep-blue emission. mdpi.com Similarly, connecting carbazole to acceptors like benzophenone (B1666685) or sulfone creates bipolar derivatives with high thermal stability. mdpi.com

The design of D-A molecules often involves a spacer or π-bridge between the donor and acceptor to modulate the degree of electronic coupling. nih.gov In 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, the direct linkage provides strong coupling, leading to significant charge transfer characteristics.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Structure-Property Relationships

The compound 9-Methyl-3-(pyridin-2-yl)-9H-carbazole is a member of the carbazole (B46965) family of heterocyclic organic molecules that have garnered significant scientific interest. evitachem.com Carbazoles and their derivatives are notable for their applications in materials science and pharmaceuticals, owing to their distinct electronic and biological properties. evitachem.commdpi.com The core carbazole structure is electron-rich and provides good hole-transporting capabilities, which is a crucial characteristic for use in organic electronics. mdpi.commagtech.com.cn

The structure of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, featuring a carbazole unit linked to a pyridine (B92270) ring, establishes a donor-acceptor (D-A) framework. The carbazole group acts as the electron donor, while the pyridine moiety functions as the electron acceptor. This intramolecular charge transfer character is fundamental to its photophysical and electrochemical behavior. The nitrogen atom on the carbazole is substituted with a methyl group, which enhances solubility and influences the molecular packing in the solid state.

Key structure-property relationships for carbazole derivatives like 9-Methyl-3-(pyridin-2-yl)-9H-carbazole include:

Tunable Electronic Properties: The electronic properties can be fine-tuned by modifying the donor and acceptor units. mdpi.com Functionalization at various positions on the carbazole ring system allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.commdpi.com

High Thermal and Chemical Stability: The aromatic nature of the carbazole scaffold imparts significant thermal and chemical stability, which is advantageous for device longevity in electronic applications. mdpi.commdpi.com

High Triplet Energy: Many carbazole-based materials possess a high triplet energy, making them suitable as host materials for phosphorescent organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Academic contributions have highlighted the versatility of the pyridinyl-carbazole structure. Research has demonstrated that such compounds can be synthesized through methods like palladium-catalyzed cross-coupling reactions. evitachem.comacs.org The resulting materials are being explored not only in organic electronics but also in medicinal chemistry as potential anticancer and antibacterial agents. evitachem.comnih.govnih.gov

Emerging Research Avenues for 9-Methyl-3-(pyridin-2-YL)-9H-carbazole and its Derivatives in Advanced Materials

The unique characteristics of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole and its derivatives pave the way for several emerging research directions in the field of advanced materials.

Thermally Activated Delayed Fluorescence (TADF) Emitters: A significant area of research is the development of TADF materials for next-generation OLEDs. magtech.com.cnbohrium.com The donor-acceptor architecture inherent in pyridinyl-carbazole derivatives is a key design principle for achieving a small singlet-triplet energy gap (ΔEST), which is essential for efficient TADF. rsc.org Future work will likely focus on modifying the linkage and orientation between the carbazole and pyridine units to optimize the electronic coupling and enhance TADF efficiency. researchgate.net

Multifunctional Materials: There is a growing interest in creating single organic molecules that exhibit multiple properties, such as combined TADF and two-photon absorption (2PA). kyushu-u.ac.jp This could lead to applications in bioimaging and photodynamic therapy. The design of novel carbazole derivatives with tailored electronic structures will be crucial for realizing these multifunctional materials.

Perovskite Solar Cells (PSCs): Carbazole-based compounds are being investigated as hole-transporting materials (HTMs) in PSCs, offering a potentially low-cost and efficient alternative to commonly used materials. mdpi.com Research will likely focus on designing new carbazole derivatives with optimized energy level alignment with perovskite absorbers and improved charge carrier mobility to enhance the power conversion efficiency and stability of PSCs.

Sensors and Electrochromic Devices: The electrochemical activity of carbazole polymers makes them suitable for applications in chemical sensors and electrochromic devices, also known as "smart windows". mdpi.com Future investigations may explore the synthesis of polymers based on 9-Methyl-3-(pyridin-2-yl)-9H-carbazole for creating high-contrast and stable electrochromic materials.

Challenges and Opportunities in the Design and Development of Carbazole-Based Organic Electronic Materials

Despite the significant progress in the field of carbazole-based organic electronic materials, several challenges remain, which also present opportunities for future innovation.

Challenges:

Blue Emitters: Achieving stable and efficient deep-blue emission in OLEDs remains a major hurdle. magtech.com.cn While carbazole derivatives are promising candidates, challenges related to color purity and operational lifetime need to be addressed.

Charge Carrier Mobility: Compared to their inorganic counterparts, organic materials, including carbazoles, generally have lower charge-carrier mobilities, which can limit device performance. mdpi.com

Synthesis and Purification: The synthesis of complex carbazole derivatives can be a multi-step process, and achieving high purity, which is critical for high-performance electronic devices, can be challenging and costly. researchgate.netnih.gov

Device Stability: The long-term operational stability of organic electronic devices is a significant concern. Degradation mechanisms in carbazole-based materials under electrical stress and exposure to environmental factors need to be better understood and mitigated.

Opportunities:

Molecular Engineering: There is a vast chemical space to explore for designing new carbazole-based molecules with tailored properties. mdpi.com Computational tools like Density Functional Theory (DFT) can aid in the rational design of materials with desired electronic and photophysical characteristics before their synthesis. rsc.org

"Greener" Synthesis: Developing more efficient, selective, and environmentally friendly synthetic methodologies for carbazole derivatives is a key area of opportunity. researchgate.netnih.gov

Hybrid Materials: Combining carbazole-based organic materials with inorganic nanostructures or other functional materials can lead to hybrid systems with synergistic properties, opening up new application areas.

Biomedical Applications: The inherent biological activity of some carbazole derivatives presents significant opportunities for the development of new therapeutic agents, for instance in oncology and as antibacterial agents. nih.govnih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.